![molecular formula C18H21NO4S B511526 N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide CAS No. 433956-30-0](/img/structure/B511526.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide
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Overview
Description
Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often used in the synthesis of various pharmaceuticals . They are part of a larger class of compounds known as benzodioxoles, which have a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzodioxole ring attached to a nitrogen-containing group . The exact structure of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would need to be confirmed through techniques such as NMR, IR spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would likely depend on the specific functional groups present in the molecule. Similar compounds have been shown to undergo various chemical reactions, highlighting their reactivity and functional versatility .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would be determined by its molecular structure. Similar compounds have been described as solids at room temperature .Scientific Research Applications
Synthesis and Antibacterial Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide and its derivatives have been synthesized and studied for their potential antibacterial properties. Some studies focused on the synthesis of sulfonamides with a benzodioxin ring due to their potential as therapeutic agents for bacterial infections and inflammatory ailments. These compounds were synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and various halides, resulting in N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. These molecules demonstrated good inhibitory activity against various bacterial strains and lipoxygenase enzyme, which is implicated in inflammatory processes (Abbasi et al., 2017).
DNA Binding and Anticancer Activity
Mixed-Ligand Copper(II)-Sulfonamide Complexes
Sulfonamide derivatives, when used in mixed-ligand copper(II) complexes, have shown a significant role in DNA binding, DNA cleavage, and genotoxicity, which are critical parameters in the development of anticancer agents. These complexes' interaction with DNA and their DNA cleavage efficiency at the cellular level have been studied extensively, revealing that the type of sulfonamide derivative can significantly affect the interaction with DNA and the subsequent biological activity, including anticancer properties (González-Álvarez et al., 2013).
Synthesis and Pharmacological Screening
Synthesis and Pharmacological Properties
There has been a focus on the synthesis and pharmacological screening of sulfonamides due to their broad spectrum of biological activity. They are recognized for their antimicrobial, antidiabetic, anticancer, and diuretic properties. Despite the emergence of resistance reducing their usage, research continues in synthesizing and testing new sulfonamide derivatives for their antibacterial activities, highlighting their enduring significance in therapeutic applications (Rehman et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Enzyme Inhibitory Potential
Studies on the enzyme inhibitory potential of sulfonamides, particularly against α-glucosidase and acetylcholinesterase, are crucial for understanding their therapeutic applications. The synthesized compounds, characterized by their IR, 1H-NMR spectral data, and enzyme inhibition activities, showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. The in vitro and in silico results suggest these compounds' potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12(2)15-6-4-13(3)18(9-15)24(20,21)19-10-14-5-7-16-17(8-14)23-11-22-16/h4-9,12,19H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBIQWHVKNMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide |
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